1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1707563-16-3
VCID: VC2598731
InChI: InChI=1S/C10H14N4O3/c1-7(15)13-4-2-8(3-5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)
SMILES: CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O
Molecular Formula: C10H14N4O3
Molecular Weight: 238.24 g/mol

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1707563-16-3

Cat. No.: VC2598731

Molecular Formula: C10H14N4O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid - 1707563-16-3

Specification

CAS No. 1707563-16-3
Molecular Formula C10H14N4O3
Molecular Weight 238.24 g/mol
IUPAC Name 1-(1-acetylpiperidin-4-yl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C10H14N4O3/c1-7(15)13-4-2-8(3-5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)
Standard InChI Key DTPRFIQBRHQDQL-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O
Canonical SMILES CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identification

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a well-defined organic compound with distinct chemical identifiers. This heterocyclic molecule combines multiple functional groups that contribute to its chemical behavior and biological activity profile. The compound's primary identification parameters are summarized in Table 1, providing essential reference information for researchers working with this substance.

Table 1: Chemical Identification Parameters

ParameterValue
Chemical Name1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS Registry Number1707563-16-3
Molecular FormulaC10H14N4O3
Molecular Weight238.24 g/mol
IUPAC Name1-(1-acetylpiperidin-4-yl)triazole-4-carboxylic acid
Standard InChIInChI=1S/C10H14N4O3/c1-7(15)13-4-2-8(3-5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17)

The compound is characterized by a central 1,2,3-triazole ring with a carboxylic acid group at the 4-position and a 1-acetylpiperidin-4-yl substituent at the N1 position of the triazole ring. This structural arrangement creates a complex three-dimensional architecture that influences its physical properties and biological interactions.

Structural Features

The piperidine portion features an acetyl group at the nitrogen position, creating an amide linkage that affects the electron distribution and rotational freedom of the molecule. The central 1,2,3-triazole ring serves as a rigid linker while also providing binding sites for potential target interactions through its nitrogen atoms. The carboxylic acid group at the 4-position of the triazole ring contributes acidic properties and additional hydrogen bonding capabilities.

This unique combination of structural elements creates a molecule with multiple potential pharmacophore points, allowing for diverse interactions with biological targets. The presence of both hydrogen bond donors and acceptors enhances the compound's ability to form specific interactions with receptors and enzymes.

Spectroscopic Characteristics

Analytical Profile

Spectroscopic analysis techniques provide essential information for identifying and characterizing 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable for confirming the structure and purity of this compound.

For similar triazole compounds, FT-IR spectroscopy typically reveals characteristic absorption bands that correspond to key functional groups. The triazole ring generally shows absorption peaks around 1640 cm^-1, while the carboxylic acid group produces distinctive bands near 1720 cm^-1. Additionally, the carbonyl group of the acetyl substituent would be expected to produce a strong absorption band in the range of 1650-1700 cm^-1.

Proton NMR (1H-NMR) spectroscopy provides detailed information about the hydrogen environments within the molecule. For 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, the spectrum would show distinctive signals for the methyl group of the acetyl substituent, the various methylene and methine protons of the piperidine ring, and the single proton of the triazole ring, along with the exchangeable proton of the carboxylic acid group.

Biological Activities

Structure-Activity Considerations

The biological activity of 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can be better understood by examining the contributions of its structural components. Triazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.

One particularly relevant structural feature is the carboxylic acid group, which in some contexts can function as a bioisostere for other acidic functionalities. Recent research has shown that hydroxylated triazoles can serve as effective carboxylic acid bioisosteres in certain biological systems, potentially offering improved pharmacokinetic profiles . This suggests that 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid might have applications beyond those initially predicted based on standard structure-activity relationships.

The connection between the piperidine ring and the triazole through the N1 position creates a specific spatial arrangement that could be optimized for interaction with target binding sites. Structure-activity relationship studies of similar compounds suggest that variations in substituents at different positions of the triazole ring can significantly modulate biological activity and selectivity.

Synthetic Approaches

Related Synthetic Examples

The literature provides examples of synthetic methodologies for structurally related triazole compounds that may be adapted for the synthesis of 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. For instance, 5-amino-1,2,4-triazole-3-carboxylic acid has been synthesized through the reaction of aminoguanidine bicarbonate with oxalic acid in the presence of a base . While this involves a different triazole isomer, the approach demonstrates the feasibility of incorporating carboxylic acid functionalities into triazole scaffolds.

Another relevant example is the synthesis of 5-nitro-1H-1,2,4-triazole-3-yl-acetic acid, which was prepared from 5-amino-1,2,4-triazole-3-ylacetic acid. The precursor was synthesized using an aqueous solution of aminoguanidine bicarbonate and malonic acid . Although this involves a 1,2,4-triazole rather than a 1,2,3-triazole, the synthetic principles may be adaptable to our target compound.

Comparative Analysis with Related Compounds

Triazole Derivatives Comparison

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid shares structural similarities with various triazole derivatives that have been investigated for their biological properties. Understanding these relationships provides valuable context for positioning this compound within the broader landscape of heterocyclic pharmacophores.

One particularly relevant comparison is with hydroxy-triazole compounds that have been explored as carboxylic acid bioisosteres. Research has demonstrated that 4-hydroxy-1,2,3-triazole moieties can effectively mimic the acidic and hydrogen-bonding properties of carboxylic acids in biological systems . This suggests that 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid might be converted to its corresponding 4-hydroxy derivative to explore potential bioactivity differences.

Additionally, compounds combining triazole rings with various nitrogen heterocycles have shown promise as ligands for specific receptor systems. For example, N1- and N2-piperidin-4-yl-4-hydroxy-1,2,3-triazole analogues have been investigated as potential GABA receptor ligands, with varying degrees of binding affinity . This suggests potential neurological applications for compounds with similar structural features.

Structure-Activity Relationships

The relationship between structure and activity for triazole-containing compounds reveals patterns that may be applicable to 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. Research has shown that substitution at various positions of the triazole ring can dramatically affect binding affinity and selectivity for target receptors.

For example, studies with 4-hydroxy-1,2,3-triazole analogues have demonstrated that unsubstituted N1- and N2-piperidin-4-yl derivatives show relatively weak binding affinity to GABA receptors, while substitution at the 5-position of the triazole with bulky hydrophobic groups like 2-naphthylmethyl or 3,3-diphenylpropyl significantly enhances binding affinity . This suggests that 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid might be modified at analogous positions to optimize its interaction with potential biological targets.

Table 2: Comparison of Related Triazole Compounds

Compound TypeCore StructureKey ModificationsPrimary Biological Activities
1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid1,2,3-triazole with carboxylic acidAcetylpiperidine at N1Potential antibacterial and anticancer activity
4-Hydroxy-1,2,3-triazole derivatives1,2,3-triazole with hydroxyl groupVarious N-substituentsGABA receptor binding
5-Amino-1,2,4-triazole-3-carboxylic acid1,2,4-triazole with carboxylic acidAmino group at position 5Various applications, including anticancer activity
5-Nitro-1H-1,2,4-triazole derivatives1,2,4-triazoleNitro and other functional groupsEnergetic properties, antibacterial activity

Research Applications and Future Directions

Future Research Directions

Several promising research directions could enhance understanding and application of 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid:

  • Structure optimization: Systematic modification of the basic scaffold to identify derivatives with enhanced potency and selectivity. This could include variation of the substituent on the piperidine nitrogen, modification of the piperidine ring itself, or functionalization of the triazole at various positions.

  • Mechanism of action studies: Investigation of the molecular targets and pathways through which this compound exerts its biological effects, particularly for antibacterial and anticancer activities.

  • Bioisosteric exploration: Comparison of the carboxylic acid functionality with alternative groups such as hydroxytriazole to evaluate potential improvements in pharmacokinetic properties and biological activity profiles.

  • Combination studies: Evaluation of synergistic effects when combined with established therapeutic agents, particularly for antimicrobial and cancer applications.

  • Drug delivery approaches: Development of formulation strategies to optimize the delivery and bioavailability of this compound or its derivatives.

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